molecular formula C19H20F2N4O2 B14930112 7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B14930112
M. Wt: 374.4 g/mol
InChI Key: CRCPIFXLNSGTRN-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-N-isobutyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-N-isobutyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivatives . The reaction conditions can be adjusted to favor the formation of either 5-difluoromethyl or 7-difluoromethyl derivatives, with trifluoroacetic acid predominantly yielding the 5-difluoromethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-N-isobutyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially enhanced biological activities .

Scientific Research Applications

7-(Difluoromethyl)-N-isobutyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-isobutyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances the compound’s binding affinity to receptors, increasing its biological activity. The compound may inhibit key enzymes or interfere with cellular processes, leading to its observed pharmacological effects .

Properties

Molecular Formula

C19H20F2N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C19H20F2N4O2/c1-11(2)9-22-19(26)14-10-23-25-16(17(20)21)8-15(24-18(14)25)12-4-6-13(27-3)7-5-12/h4-8,10-11,17H,9H2,1-3H3,(H,22,26)

InChI Key

CRCPIFXLNSGTRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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